N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide is a complex organic compound that features a thiazole ring, an oxirane ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the oxirane ring adds to the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxirane Ring: The oxirane ring is formed by the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Coupling with Carboxamide: The final step involves coupling the oxirane ring with a carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality .
Types of Reactions:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Dihydrothiazoles: Formed from the reduction of the thiazole ring.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide is unique due to the presence of both the thiazole and oxirane rings, which confer distinct reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(12-8-18-12)15-7-6-11-9-19-14(16-11)10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHMXHZJKNBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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